molecular formula C33H26O10 B592804 2,3-Dihydrosciadopitysin CAS No. 34421-19-7

2,3-Dihydrosciadopitysin

Cat. No. B592804
CAS RN: 34421-19-7
M. Wt: 582.561
InChI Key: IHBQEDJQLPQAHW-NDEPHWFRSA-N
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Description

2,3-Dihydrosciadopitysin is a natural product found in Podocarpus macrophyllus . It is a type of compound known as a biflavonoid .


Synthesis Analysis

2,3-Dihydrosciadopitysin is one of the compounds isolated from Podocarpus macrophyllus var. macrophyllus (Podocarpaceae) . The compound was evaluated for its ability to inhibit cellular tyrosinase activity and for its melanin inhibitory activity in human epidermal melanocytes .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydrosciadopitysin are not detailed in the available resources, it is known to be a part of the biflavonoid group of compounds .


Physical And Chemical Properties Analysis

2,3-Dihydrosciadopitysin has a molecular weight of 582.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 10 . Its exact mass is 582.15259702 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Biflavonoids in Health Benefits

2,3-Dihydrosciadopitysin is a type of biflavonoid, which are important constituents of ginkgophytopharmaceuticals . Biflavonoids have been associated with the health benefits of Ginkgo biloba L., a medicinal plant used in both traditional and Western medicine .

Antioxidant Activity

Biflavonoids, including 2,3-Dihydrosciadopitysin, have been studied for their antioxidant activities . They can help neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Anticancer Properties

Research has indicated that biflavonoids may have anticancer properties . While the specific role of 2,3-Dihydrosciadopitysin in this context is not fully understood, it’s an area of active research.

Antiviral and Antibacterial Activities

Biflavonoids have been investigated for their antiviral and antibacterial activities . This suggests that 2,3-Dihydrosciadopitysin could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Effects

Biflavonoids, including 2,3-Dihydrosciadopitysin, have shown anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.

Potential Role in Cardiovascular Health

Biflavonoids have been studied for their potential role in the treatment of cardiovascular diseases . As a type of biflavonoid, 2,3-Dihydrosciadopitysin could potentially contribute to cardiovascular health.

Metabolic and Neurodegenerative Diseases

Biflavonoids have also been investigated for their potential role in the treatment of metabolic and neurodegenerative diseases . This suggests that 2,3-Dihydrosciadopitysin could potentially be used in the management of these conditions.

Antifungal Activity

2,3-Dihydrosciadopitysin has been tested for its antifungal activity against Alternaria alternata, Cladosporium oxysporum, and Fusarium culmorum . This suggests potential applications in the development of antifungal agents.

properties

IUPAC Name

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQEDJQLPQAHW-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the antifungal activity of 2,3-Dihydrosciadopitysin?

A: While 2,3-Dihydrosciadopitysin itself hasn't been extensively studied for its antifungal properties, a closely related compound, sciadopitysin, has shown notable antifungal activity against specific fungi. Research indicates that sciadopitysin exhibits antifungal effects against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum []. Further research is needed to determine if 2,3-Dihydrosciadopitysin shares similar antifungal properties.

Q2: Where has 2,3-Dihydrosciadopitysin been found in nature?

A: 2,3-Dihydrosciadopitysin has been isolated from the leaves of Metasequoia glyptostroboids []. This finding suggests that Metasequoia glyptostroboids could be a potential source for further investigations into the biological activities of 2,3-Dihydrosciadopitysin.

Q3: Does the structure of 2,3-Dihydrosciadopitysin relate to its activity?

A: While the specific activity of 2,3-Dihydrosciadopitysin requires further investigation, we can look at closely related compounds. A study examining biflavones, a class of compounds to which 2,3-Dihydrosciadopitysin belongs, revealed that even subtle structural modifications can significantly influence their antifungal activity []. This highlights the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.

Q4: What is the mechanism of action for the anti-tyrosinase effect of a related compound?

A: Research has shown that 2,3-dihydro-4',4'''-di-O-methylamentoflavone, another biflavonoid compound, exhibits potent anti-tyrosinase activity []. This compound, isolated from Podocarpus macrophyllus var. macrophyllus, significantly reduces tyrosinase-related protein-2 (TRP-2) at both the protein and mRNA levels []. This suggests that its anti-pigmentation effect is mediated by inhibiting the transcription of genes encoding TRP2. Further research is needed to determine if 2,3-Dihydrosciadopitysin exhibits similar effects.

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